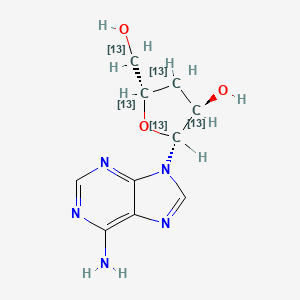
Cordycepin-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cordycepin-13C5, also known as 3’-deoxyadenosine-13C5, is a labeled form of cordycepin, a nucleoside analog derived from the medicinal fungus Cordyceps militaris. This compound is structurally similar to adenosine, differing only by the absence of a hydroxyl group at the 3’ position of its ribose moiety. The incorporation of carbon-13 isotopes in this compound makes it particularly useful in various scientific research applications, including metabolic studies and tracing experiments.
準備方法
Synthetic Routes and Reaction Conditions
Cordycepin-13C5 can be synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of a suitable ribose derivative, followed by the introduction of the adenine base. The key steps involve:
Protection of the hydroxyl groups: on the ribose moiety.
Glycosylation reaction: to attach the adenine base to the ribose.
Deprotection: to remove the protective groups.
Introduction of the carbon-13 isotopes: at specific positions in the ribose moiety.
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically modified strains of Cordyceps militaris. These strains are optimized to produce high yields of cordycepin, which is then extracted and purified. The incorporation of carbon-13 isotopes is achieved through the use of labeled precursors in the fermentation medium.
化学反応の分析
Types of Reactions
Cordycepin-13C5 undergoes various chemical reactions, including:
Oxidation: Cordycepin can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert cordycepin into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of cordycepin, each with unique chemical and biological properties.
科学的研究の応用
Cordycepin-13C5 has a wide range of scientific research applications:
Chemistry: Used in metabolic labeling studies to trace the incorporation and metabolism of nucleosides in cells.
Biology: Employed in studies of nucleic acid synthesis and degradation, as well as in the investigation of cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry: Utilized in the development of novel pharmaceuticals and nutraceuticals.
作用機序
Cordycepin-13C5 exerts its effects by mimicking adenosine and incorporating into RNA, leading to premature termination of RNA synthesis. This mechanism disrupts various cellular processes, including protein synthesis and cell signaling. The molecular targets of cordycepin include enzymes involved in nucleic acid metabolism, such as RNA polymerases and adenosine deaminases. The pathways affected by cordycepin include the PI3K/Akt and AMPK signaling pathways, which are crucial for cell survival and proliferation.
類似化合物との比較
Cordycepin-13C5 is unique due to its labeled carbon-13 isotopes, which make it particularly useful for tracing studies. Similar compounds include:
Adenosine: Structurally similar but contains a hydroxyl group at the 3’ position.
2’-Deoxyadenosine: Lacks a hydroxyl group at the 2’ position.
3’-Deoxyadenosine: The unlabeled form of cordycepin.
This compound stands out due to its specific labeling, which allows for precise tracking and analysis in various research applications.
特性
分子式 |
C10H13N5O3 |
|---|---|
分子量 |
256.21 g/mol |
IUPAC名 |
(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,10+/m0/s1/i1+1,2+1,5+1,6+1,10+1 |
InChIキー |
OFEZSBMBBKLLBJ-AGWVYIHLSA-N |
異性体SMILES |
[13CH2]1[13C@H](O[13C@H]([13C@@H]1O)N2C=NC3=C(N=CN=C32)N)[13CH2]O |
正規SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


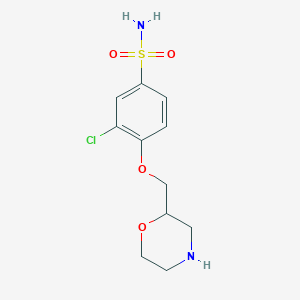

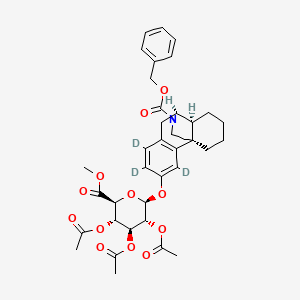
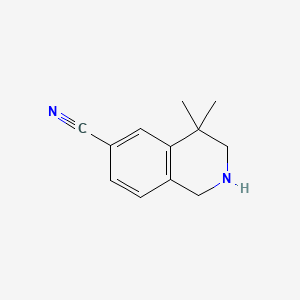

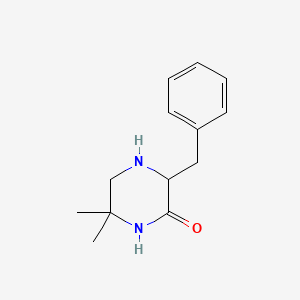
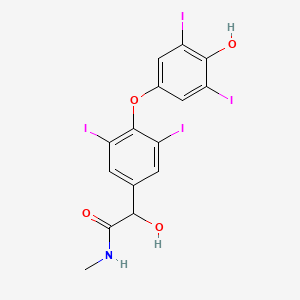
![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
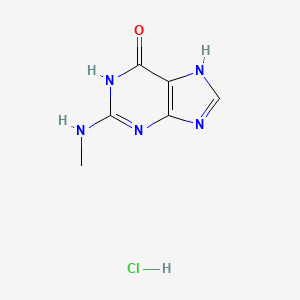
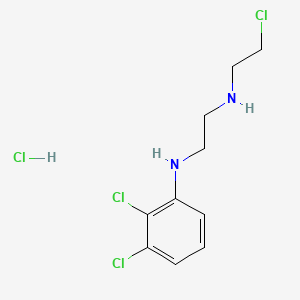
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
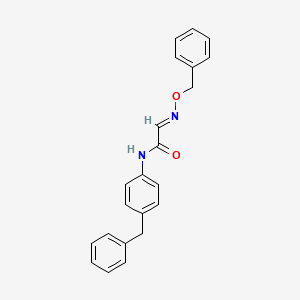
![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)
